
1-Bromo-3-méthylnaphtalène
Vue d'ensemble
Description
1-Bromo-3-methylnaphthalene is an organic compound with the molecular formula C11H9Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the third position
Applications De Recherche Scientifique
1-Bromo-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
Target of Action
1-Bromo-3-methylnaphthalene is a chemical compound that primarily targets carbon-bromine bonds . The compound interacts with these bonds, leading to changes in the molecular structure .
Mode of Action
The mode of action of 1-Bromo-3-methylnaphthalene involves the dissociation of the carbon-bromine bond . This process is electrochemically induced and occurs in the reduction regime . The bond dissociation of the relevant radical anion is disassembled at a molecular level, exploiting quantum mechanical calculations . The carbon halogen bond dissociates following the first electron uptake, leading to the formation of the bromide anion and an organic radical .
Biochemical Pathways
The compound’s interaction with carbon-bromine bonds suggests it may influence pathways involving halogenated organic compounds
Pharmacokinetics
The compound’s molecular weight of 2211 may influence its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of 1-Bromo-3-methylnaphthalene’s action is the dissociation of the carbon-bromine bond . This leads to the formation of a bromide anion and an organic radical . The organic radical can then react to form a binaphthalene intrinsically chiral dimer .
Action Environment
The action of 1-Bromo-3-methylnaphthalene can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Additionally, exposure to light or heat may affect the compound’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
1-Bromo-3-methylnaphthalene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This interaction is crucial in the synthesis of more complex organic molecules. Additionally, 1-Bromo-3-methylnaphthalene can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and further metabolic processing .
Cellular Effects
The effects of 1-Bromo-3-methylnaphthalene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-Bromo-3-methylnaphthalene can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways. This modulation can lead to changes in gene expression profiles, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Moreover, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, influencing cellular metabolism and transport processes .
Molecular Mechanism
At the molecular level, 1-Bromo-3-methylnaphthalene exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For example, 1-Bromo-3-methylnaphthalene can inhibit the activity of certain enzymes by forming stable adducts with their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-3-methylnaphthalene can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Bromo-3-methylnaphthalene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products may exhibit different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to 1-Bromo-3-methylnaphthalene in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Bromo-3-methylnaphthalene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, 1-Bromo-3-methylnaphthalene can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where specific doses lead to significant changes in physiological and biochemical parameters. It is essential to carefully control the dosage to avoid adverse effects and obtain meaningful experimental results .
Metabolic Pathways
1-Bromo-3-methylnaphthalene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic processing of 1-Bromo-3-methylnaphthalene can influence its biological activity and toxicity, as the metabolites may exhibit different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 1-Bromo-3-methylnaphthalene within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cellular membranes, facilitated by its lipophilic nature . Additionally, specific transporters and binding proteins may play a role in its intracellular distribution. Once inside the cell, 1-Bromo-3-methylnaphthalene can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Bromo-3-methylnaphthalene is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For example, 1-Bromo-3-methylnaphthalene may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Additionally, its presence in mitochondria can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-Bromo-3-methylnaphthalene is essential for elucidating its biochemical mechanisms and effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylnaphthalene can be synthesized through the bromination of 3-methylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-methylnaphthalene may involve large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity 1-Bromo-3-methylnaphthalene .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Reduction Reactions: The compound can be reduced to form 3-methylnaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of corresponding naphthoquinones.
Common Reagents and Conditions:
Substitution: Sodium cyanide (NaCN) in the presence of a polar solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Substitution: 3-Methylnaphthonitrile.
Reduction: 3-Methylnaphthalene.
Oxidation: 3-Methyl-1,4-naphthoquinone.
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Similar in structure but lacks the methyl group at the third position.
2-Bromo-3-methylnaphthalene: Similar but with the bromine atom at the second position.
1-Chloro-3-methylnaphthalene: Similar but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-3-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propriétés
IUPAC Name |
1-bromo-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLLXBRLJUZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305751 | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54357-18-5 | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


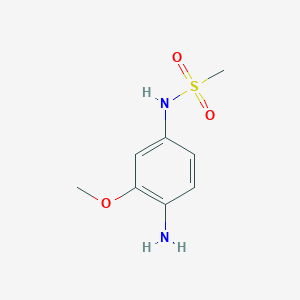

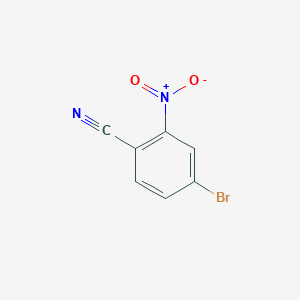
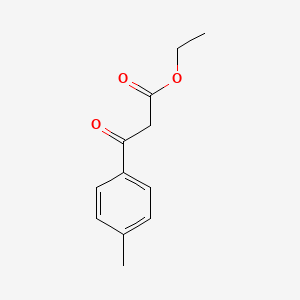
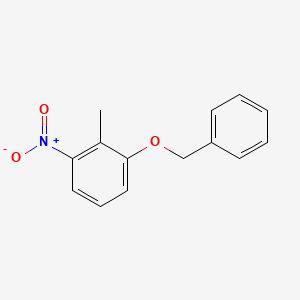
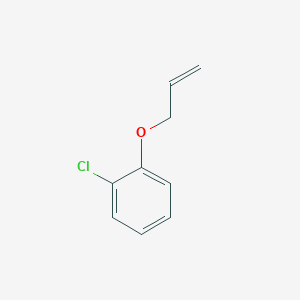
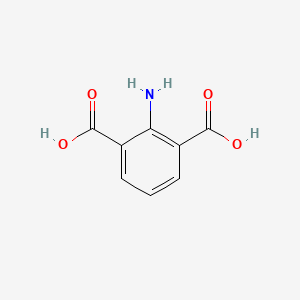
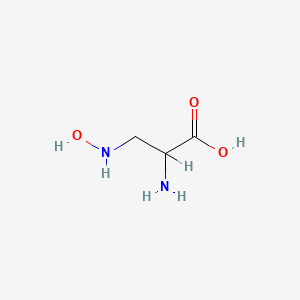
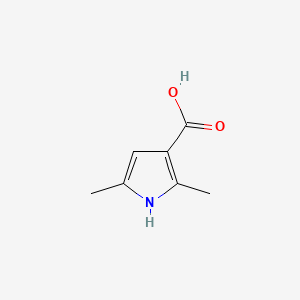
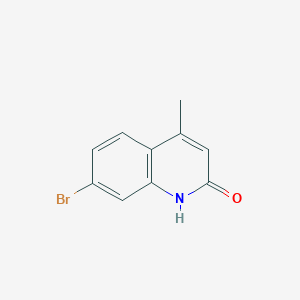
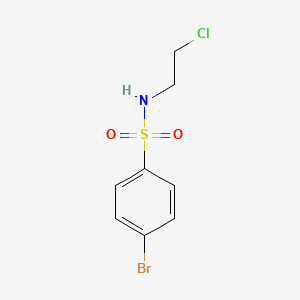
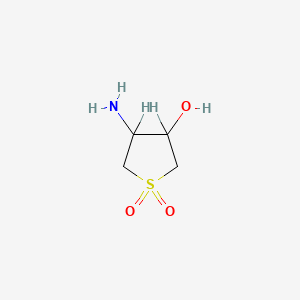
![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)
